Superior Heat Resistance and Adhesion in Epoxy-Thiirane Hybrid Adhesives
In a direct comparative study of epoxy adhesive compositions, replacing an oxirane (epoxide) ring with a thiirane ring resulted in a substantial increase in the glass transition temperature (Tg) and high-temperature adhesion retention. The thiirane-modified adhesive exhibited a Tg that was 45–52°C higher than the diglycidyl ether analog, and its adhesion strength at 150°C was 3- to 3.5-fold greater [1].
| Evidence Dimension | Glass Transition Temperature (Tg) and Adhesion Strength Retention |
|---|---|
| Target Compound Data | Tg: increased by 45–52°C relative to comparator; Adhesion strength at 150°C: 3- to 3.5-fold higher. |
| Comparator Or Baseline | Diglycidyl ether analog (oxirane-based) |
| Quantified Difference | ΔTg = +45 to +52°C; Adhesion strength ratio = 3–3.5× at 150°C |
| Conditions | Epoxy adhesive compositions cured under identical conditions. |
Why This Matters
For aerospace or automotive bonding applications requiring structural integrity at elevated temperatures, this Tg enhancement directly enables the replacement of heavier metal components with bonded composites without compromising heat resistance.
- [1] V. F. Stroganov, E. A. Vdovin, I. V. Stroganov, 'The Effect of the Structure of Heterocyclic Monomers on the Heat Resistance of Epoxy Adhesives,' Polym. Sci. Ser. D, 2023. View Source
